molecular formula C22H23FN4O4 B11008243 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one

3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B11008243
M. Wt: 426.4 g/mol
InChI Key: PEKRFJOWKFUBCG-UHFFFAOYSA-N
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Description

The compound 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one (hereafter referred to as the target compound) is a quinazolinone derivative with a piperazine-2-oxoethyl side chain substituted at the 3-position. Its molecular formula is C₂₂H₂₃FN₄O₄, and it has a molecular weight of 426.45 g/mol .

Properties

Molecular Formula

C22H23FN4O4

Molecular Weight

426.4 g/mol

IUPAC Name

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C22H23FN4O4/c1-30-19-11-15-17(12-20(19)31-2)24-14-27(22(15)29)13-21(28)26-9-7-25(8-10-26)18-6-4-3-5-16(18)23/h3-6,11-12,14H,7-10,13H2,1-2H3

InChI Key

PEKRFJOWKFUBCG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the quinazolinone core or the piperazine moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Mechanism of Action

The mechanism of action of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound shares structural motifs with several analogs, including quinazolinones, piperazine derivatives, and urea-linked compounds. Below is a comparative analysis based on available

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents/Core Structure Melting Point (°C) Yield (%) Key Features
Target Compound (Y042-9881) C₂₂H₂₃FN₄O₄ 426.45 6,7-Dimethoxyquinazolinone + 2-fluorophenylpiperazine Not reported Not reported Piperazine-oxoethyl linkage, fluorophenyl substitution
6,7-Dimethoxy-2-((4-phenylpiperazin-1-yl)methyl)quinazolin-4(3H)-one C₂₁H₂₄N₄O₃ 380.40 6,7-Dimethoxyquinazolinone + phenylpiperazine Not reported Not reported Piperazine-methylene linkage, no fluorophenyl
3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one C₂₀H₁₉FN₄O₃ 382.39 2-Hydroxyquinazolinone + 2-fluorophenylpiperazine Not reported Not reported Hydroxy substitution instead of dimethoxy
1-(3,5-bis(Trifluoromethyl)phenyl)-3-(4-(4-...chromen-6-yl)methylene)urea (3d) C₃₅H₂₈F₆N₆O₅S 788.30 Coumarin-linked urea + trifluoromethylphenyl 225–226 70.1 Urea core, chromenyl substituent
Compound 1f (Molecules, 2013) C₂₉H₂₈F₃N₇O₄S 667.90 Thiazole-linked urea + trifluoromethylphenyl 198–200 70.7 Urea core, thiazole-piperazine hybrid
Key Observations:

Core Structure Differences: The target compound’s quinazolinone core distinguishes it from urea-based analogs (e.g., 1f, 3d) . Quinazolinones are known for kinase inhibition or CNS activity, while urea derivatives often target enzymes like carbonic anhydrase.

Piperazine Substitutions: The 2-fluorophenyl group on the piperazine ring (target compound) introduces electron-withdrawing effects, which may influence receptor-binding affinity compared to non-fluorinated analogs (e.g., phenylpiperazine in ).

For example, a related fluorobenzoyl-piperazine compound was synthesized in 48% yield .

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • Piperazine-containing compounds (e.g., ) are often explored for CNS activity due to their affinity for serotonin (5-HT₁A/₂A) and dopamine receptors.
  • Fluorophenyl substitution (target compound and ) may enhance metabolic stability by reducing oxidative metabolism, a feature observed in fluorinated CNS drugs like aripiprazole .
  • Urea-based analogs (e.g., ) show broader enzyme inhibition profiles but may face challenges in bioavailability due to higher molecular weights (>600 g/mol).

Biological Activity

The compound 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one , often referred to as a quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its effects on various biological targets, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C26H24FN5O3
  • Molecular Weight : 468.5 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : Cc(cc1)ccc1-c1noc(C2=CC=CN(CC(N(CC3)CCN3c(cccc3)c3F)=O)C2=O)n1

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and neurological disorders. Its mechanism of action is primarily linked to its interaction with various molecular targets, including kinases and transporters.

Anticancer Activity

Several studies have reported the antiproliferative effects of quinazoline derivatives against various cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Mechanism of Action
17HCT-1166.2Inhibition of cell proliferation
21T47D43.4Induction of apoptosis
25MCF-727.3Cell cycle arrest

The presence of the piperazine moiety has been shown to enhance the compound's binding affinity to certain targets, contributing to its cytotoxic effects against cancer cells .

Interaction with Equilibrative Nucleoside Transporters (ENTs)

A notable study highlighted the compound's role as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and regulation of adenosine functions. The compound demonstrated selective inhibition towards ENT2 over ENT1, suggesting potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is significantly influenced by their structural components. Modifications to the piperazine ring or the quinazoline core can lead to variations in potency and selectivity:

  • Piperazine Substituents : The introduction of fluorophenyl groups enhances binding properties and biological activity.
  • Quinazoline Modifications : Substitutions at the 6 and 7 positions of the quinazoline ring have been correlated with improved anticancer activity.

Case Studies

  • Study on Antiproliferative Effects :
    A recent investigation involved synthesizing a series of quinazoline derivatives and evaluating their effects on cell growth in various cancer cell lines. Results indicated that compounds with specific substitutions exhibited significant growth inhibition in low micromolar concentrations .
  • ENT Inhibition Study :
    In vitro models using nucleoside transporter-deficient cells demonstrated that certain analogs of the compound acted as irreversible inhibitors of ENT1 and ENT2, providing insights into their potential use in cancer therapies where nucleoside transport modulation is desired .

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